Dieckol

Descripción general

Descripción

Dieckol es un florotanino, un tipo de tanino que se encuentra en algas pardas como Eisenia bicyclis, Ecklonia cava y Ecklonia stolonifera . Es conocido por sus diversas actividades biológicas, que incluyen propiedades antitrombóticas, profibrinolíticas, antioxidantes y antiinflamatorias . This compound también ha mostrado potencial en la promoción del crecimiento del cabello y la mejora de la calidad del sueño .

Métodos De Preparación

Dieckol se puede extraer de las algas pardas utilizando varios métodos. Un método común implica el uso de extracción con fluido de dióxido de carbono supercrítico, seguido de extracción ultrasónica . El extracto se ultrafiltra, concentra y purifica utilizando resina macroporosa y cromatografía líquida preparativa . Este método garantiza una alta pureza y evita los cambios químicos y estructurales debido a las altas temperaturas .

Análisis De Reacciones Químicas

Dieckol sufre varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Se ha demostrado que inhibe la α-glucosidasa y la α-amilasa, enzimas implicadas en el metabolismo de los carbohidratos . This compound también exhibe propiedades antioxidantes al eliminar las especies reactivas de oxígeno e inhibir su producción . Además, puede formar complejos con iones metálicos, mejorando su estabilidad y biodisponibilidad .

Aplicaciones Científicas De Investigación

Biological Activities of Dieckol

This compound exhibits a range of bioactivities that make it a candidate for various applications:

- Anti-inflammatory : this compound has been shown to inhibit inflammatory responses, making it useful in treating inflammatory diseases.

- Anti-tumorigenic : Research indicates this compound's potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

- Anti-hyperlipidemic : Studies demonstrate this compound's ability to regulate lipid metabolism, particularly in preventing obesity and related metabolic disorders.

- Radioprotective : this compound has protective effects against radiation-induced damage, suggesting potential applications in radiotherapy.

Pharmaceutical Applications

This compound's pharmacological properties have led to its investigation in several clinical settings:

- Diabetes Management : A double-blind, randomized controlled trial showed that supplementation with this compound-rich extracts significantly reduced postprandial glucose levels and insulin resistance in pre-diabetic individuals .

- Sleep Enhancement : Research indicates that this compound enhances non-rapid eye movement sleep in mice through GABAergic mechanisms, suggesting its potential as a natural sleep aid .

Nutraceutical Applications

This compound is recognized for its health benefits when included in dietary supplements:

- Weight Management : In animal studies, this compound supplementation resulted in significant reductions in body weight and fat accumulation, highlighting its role in weight management strategies .

- Cholesterol Regulation : this compound has been shown to lower LDL cholesterol levels, supporting cardiovascular health .

Cosmetic Applications

The antioxidant and anti-inflammatory properties of this compound make it suitable for cosmetic formulations:

- Skin Protection : this compound protects against UVB-induced skin damage, making it a valuable ingredient in sunscreens and anti-aging products .

- Wound Healing : Its anti-inflammatory effects may also aid in wound healing processes.

Food Industry Applications

This compound's antioxidant properties are beneficial for food preservation and enhancement:

- Natural Preservative : Due to its ability to inhibit lipid peroxidation, this compound can be used as a natural preservative in food products.

- Functional Food Ingredient : Its health-promoting properties allow for incorporation into functional foods aimed at improving consumer health.

Table 1: Summary of this compound's Bioactivities

| Activity | Study Reference | Findings |

|---|---|---|

| Anti-inflammatory | Lee et al., 2010 | Inhibition of pro-inflammatory cytokines |

| Anti-tumorigenic | Jang et al., 2015 | Induction of apoptosis in cancer cells |

| Anti-hyperlipidemic | Yoon et al., 2008 | Reduction of body weight and fat mass in mice |

| Radioprotective | Abraham et al., 2021 | Protection against radiation-induced cellular damage |

Table 2: Clinical Applications of this compound

| Application | Study Reference | Results |

|---|---|---|

| Diabetes Management | PubMed Study on AG-dieckol | Significant reduction in postprandial glucose levels |

| Sleep Enhancement | Frontiers in Pharmacology | Increased duration of non-rapid eye movement sleep |

Mecanismo De Acción

Dieckol ejerce sus efectos a través de varios objetivos y vías moleculares. Activa el receptor GABA A -benzodiazepina, mejorando el sueño no REM . This compound también inhibe las vías de señalización PI3K, AKT, mTOR y FAK, induciendo apoptosis en células cancerosas . Además, regula las vías de señalización del factor nuclear kappa B, la proteína activadora 1 y la cinasa de proteínas activada por mitógenos para proteger contra el daño de la piel inducido por los rayos UVB .

Comparación Con Compuestos Similares

Dieckol es uno de los varios florotaninos que se encuentran en las algas pardas. Otros compuestos similares incluyen bieckol, eckol, triphlorethol A y trifucol . This compound es único debido a su alta estabilidad, biodisponibilidad y diversas actividades biológicas . Ha mostrado mayores propiedades antiinflamatorias y antioxidantes en comparación con otros florotaninos .

Actividad Biológica

Dieckol is a naturally occurring phlorotannin derived from the brown algae Ecklonia cava, and it has gained attention for its diverse biological activities. This article explores the various therapeutic potentials of this compound, supported by case studies, research findings, and data tables.

Overview of Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Antioxidant

- Anti-cancer

- Anti-inflammatory

- Anti-diabetic

- Neuroprotective

- Anti-aging

These properties make this compound a promising candidate for various therapeutic applications. Below is a summary of its key activities:

| Biological Activity | Description | Mechanism/Effect |

|---|---|---|

| Antioxidant | Protects cells from oxidative stress | Scavenges free radicals |

| Anti-cancer | Inhibits cancer cell growth | Induces apoptosis via mitochondrial pathways |

| Anti-inflammatory | Reduces inflammation | Inhibits pro-inflammatory cytokines |

| Anti-diabetic | Lowers blood sugar levels | Inhibits advanced glycation end products (AGEs) |

| Neuroprotective | Protects neurons from damage | Modulates neuroinflammatory responses |

| Anti-aging | Slows down cellular aging processes | Enhances cellular repair mechanisms |

1. Anti-Cancer Effects

A significant body of research has focused on this compound's anti-cancer properties, particularly its effects on breast cancer cells. A study evaluated the impact of this compound on two human breast cancer cell lines, MCF-7 and SK-BR-3. The results indicated that this compound treatment led to:

- Cell Viability Reduction : this compound decreased cell viability in a dose-dependent manner. At 400 μg/mL, cell death reached approximately 63% in SK-BR-3 cells.

- Apoptosis Induction : The Bax/Bcl-2 ratio increased significantly in treated cells, indicating that this compound activates the intrinsic apoptotic pathway .

The following table summarizes the effects observed:

| Concentration (μg/mL) | MCF-7 Cell Death (%) | SK-BR-3 Cell Death (%) |

|---|---|---|

| 200 | 15.40 | 40.89 |

| 400 | 57.55 | 63.29 |

This compound also induced cell cycle arrest at the G2/M phase in both cell lines, further supporting its potential as an anti-cancer agent .

2. Neuroprotective Effects

Research has shown that this compound possesses neuroprotective properties by modulating neuroinflammatory responses. It has been demonstrated to inhibit pro-inflammatory cytokines, which are often elevated in neurodegenerative diseases .

3. Anti-Diabetic Properties

This compound has been identified as a natural inhibitor of advanced glycation end products (AGEs), which are implicated in diabetic complications. A study highlighted its potential to prevent diabetic nephropathy by inhibiting receptor for advanced glycation end products (RAGE) signaling pathways .

Case Studies

Several case studies have illustrated this compound's therapeutic potential:

- Breast Cancer Treatment : In vitro studies showed that this compound effectively suppressed the growth of breast cancer cells and induced apoptosis through mitochondrial pathways.

- Diabetes Management : Clinical evaluations indicated that this compound supplementation could significantly lower blood glucose levels and reduce complications associated with diabetes.

Propiedades

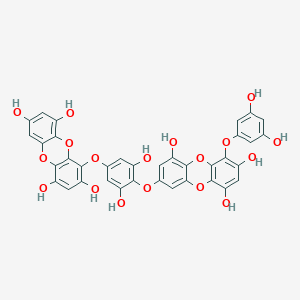

IUPAC Name |

4-[4-[6-(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-2-yl]oxy-3,5-dihydroxyphenoxy]dibenzo-p-dioxin-1,3,6,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H22O18/c37-12-1-13(38)3-15(2-12)49-31-22(44)10-25(47)34-35(31)54-30-21(43)8-17(9-27(30)52-34)48-28-19(41)6-16(7-20(28)42)50-32-23(45)11-24(46)33-36(32)53-29-18(40)4-14(39)5-26(29)51-33/h1-11,37-47H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZQFGYIIYNNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)OC6=C(C=C(C7=C6OC8=C(C=C(C=C8O7)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H22O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388366 | |

| Record name | Dieckol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88095-77-6 | |

| Record name | Dieckol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88095-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dieckol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088095776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dieckol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIECKOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU0ESU4399 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.